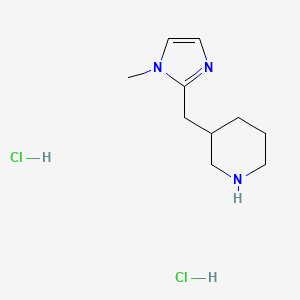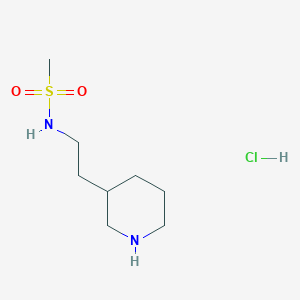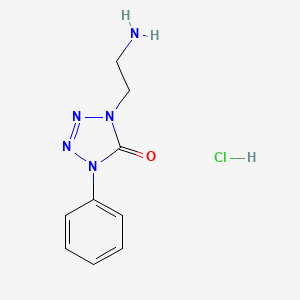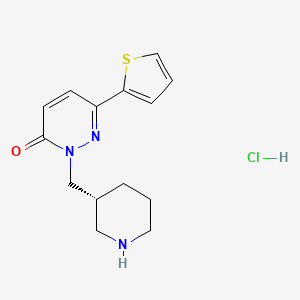
2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol dihydrochloride (2M5MPD) is an organic compound that has been used in a variety of scientific research applications. It is a salt of 2-methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol, which is a highly versatile molecule with a wide range of applications in chemical synthesis and drug discovery. 2M5MPD has been used in a variety of laboratory experiments, including those related to drug development, biochemistry, and physiology. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2M5MPD.
Applications De Recherche Scientifique
Aurora Kinase Inhibitor Applications
2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol dihydrochloride has been explored as an Aurora kinase inhibitor, a potential target in cancer therapy. The compound shows promise in inhibiting Aurora A, which could be significant in treating certain types of cancer (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Applications
The compound has been synthesized in a study focusing on its potential antibacterial properties. A four-component approach was developed for the synthesis of derivatives, which were then evaluated as anti-bacterial agents (Muthineni et al., 2016).
Dopamine Receptor Research
Research on variants of this compound has explored their role as selective high-affinity ligands at human dopamine D4 receptors. This research could have implications for understanding and potentially treating neurological disorders (Rowley et al., 1997).
Cannabinoid Receptor Interaction
There is significant research interest in the interaction of this compound's derivatives with cannabinoid receptors. Studies have been conducted on its efficacy as an antagonist for CB1 cannabinoid receptors, which could have therapeutic implications in several physiological and neurological processes (Shim et al., 2002).
Propriétés
IUPAC Name |
2-methyl-5-(4-methylpiperidin-4-yl)-1H-pyrazol-3-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-10(3-5-11-6-4-10)8-7-9(14)13(2)12-8;;/h7,11-12H,3-6H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTLNXSMFXXBGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC(=O)N(N2)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2-Fluoro-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402516.png)
![2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride](/img/structure/B1402520.png)
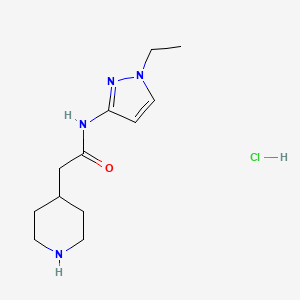
![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride](/img/structure/B1402524.png)
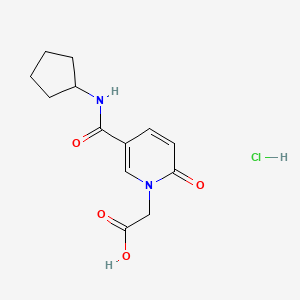
![[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride](/img/structure/B1402526.png)


